Costaclavin is derived from fungal species, particularly Neosartorya fumigata, which is recognized for its role in producing various ergot alkaloids. This compound is part of a complex biosynthetic pathway involving multiple enzymatic steps that convert precursor molecules into bioactive alkaloids.
Costaclavin falls under the category of indole alkaloids, a subclass of alkaloids characterized by the presence of an indole structure. These compounds are often associated with significant biological activities and are studied for their potential therapeutic applications.
The synthesis of Costaclavin involves several biosynthetic pathways typical of ergot alkaloids. The key steps include:
The biosynthetic pathway is regulated by specific genes that encode enzymes responsible for each transformation step. For instance, the gene easM has been identified as crucial for hydroxylating festuclavine to produce fumigaclavine B, an intermediate in Costaclavin synthesis .
Costaclavin exhibits a complex molecular structure typical of ergot alkaloids, characterized by multiple fused rings and functional groups that enhance its biological activity. The precise molecular formula and structure can be represented as follows:
The molecular weight of Costaclavin is approximately 329.39 g/mol. Its structural details can be further elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Costaclavin undergoes various chemical reactions that contribute to its biological activity:
The interactions and transformations of Costaclavin can be studied using high-performance liquid chromatography coupled with mass spectrometry to identify metabolic products and determine reaction pathways.
The mechanism of action of Costaclavin involves its interaction with serotonin receptors in the central nervous system. This interaction can lead to various physiological effects, including vasoconstriction and modulation of neurotransmitter release.
Research indicates that Costaclavin's binding affinity for serotonin receptors contributes to its pharmacological effects, making it a compound of interest in neuropharmacology .
Relevant analytical methods such as infrared spectroscopy and ultraviolet-visible spectroscopy can provide insights into these properties.
Costaclavin has several scientific uses:
Costaclavin represents a naturally occurring ergoline alkaloid primarily isolated from fungal species. As a member of the clavine subclass (characterized by 6,8-dimethylergoline structures), it shares structural and biosynthetic pathways with medicinally significant ergot alkaloids. Unlike lysergic acid-derived compounds, clavines like costaclavin lack the peptide moiety typical of ergopeptines, resulting in distinct pharmacological profiles. This alkaloid contributes to understanding fungal secondary metabolism and serves as a synthetic precursor for complex ergoline derivatives [1] [3].
Costaclavin was first identified in 1956 by Japanese researchers Abe, Yamatodani, Yamano, and Kusumoto during their investigation of Agropyrum fungi. Initial isolations yielded it alongside pyroclavine as a water-soluble alkaloid fraction. The compound was named "costaclavine," though the etymological basis remains ambiguous. For three decades, its structural characterization remained incomplete due to limitations in analytical technology. A pivotal advancement occurred in 1976 when Ninomiya and Kiguchi employed nuclear magnetic resonance (NMR) spectroscopy to definitively establish its molecular architecture as 6,8β-dimethyl-10β-ergoline. This confirmed its stereochemical distinction from the isomeric festuclavine and resolved earlier ambiguities regarding its ergoline configuration [1] [2]. Subsequent research revealed its broader mycological distribution beyond Agropyrum, including species within Aspergillus and Penicillium genera, indicating conserved biosynthetic pathways across fungal taxa [3] [8].
Costaclavin possesses the molecular formula C₁₆H₂₀N₂ (molar mass: 240.35 g/mol). Its systematic IUPAC designation is (6aR,9R,10aS)-7,9-Dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline, highlighting its tetracyclic ergoline scaffold with specific stereogenic centers. Key structural features include:
Table 1: Physicochemical Properties of Costaclavin
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₂₀N₂ | [1] [2] |
Molecular Weight | 240.35 g/mol | [1] |
SMILES Notation | [C@@H]14C@@HN(CC@HC4)C | [2] |
InChIKey | VLMZMRDOMOGGFA-RIEGTJTDSA-N | [1] [2] |
Calculated Density | 1.123 g/cm³ | [2] |
Calculated Boiling Point | 407.5 °C (760 mmHg) | [2] |
Calculated Flash Point | 200.2 °C | [2] |
Spectroscopic characterization relies heavily on NMR and mass spectrometry. Its X-ray crystallographic analysis confirms the trans-fused ring system and β-orientation of the C8 methyl group. Computational studies predict moderate lipophilicity, influencing bioavailability. While stable under ambient conditions, it degrades under strong acidic or oxidizing environments [1] [2]. Synthetic routes developed by Liu (2017) and Osanai (1999) employ transition metal-catalyzed cyclizations and stereoselective reductions to construct the ergoline core, enabling access to isotopic analogs and structure-activity probes [1] [6] [10].
As a clavine ergot alkaloid, costaclavin occupies a critical node in the biosynthetic pathway toward more complex metabolites. In Aspergillus fumigatus, festuclavine synthase (FgaFS) and old yellow enzyme (FgaOx3) convert chanoclavine-I aldehyde to festuclavine—a direct stereoisomer of costaclavin. This enzymatic cascade underscores its biochemical relevance, though costaclavin itself may arise via branch pathways or reduction steps [3]. While direct receptor-binding studies are scarcer than for lysergic acid amides, ergoline alkaloids broadly interact with:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7